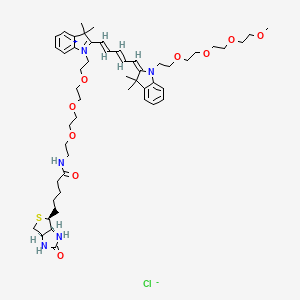

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Description

Properties

Molecular Formula |

C52H76ClN5O9S |

|---|---|

Molecular Weight |

982.7 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide chloride |

InChI |

InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1 |

InChI Key |

OQTIUMQNPRXRAE-PFKHUKGJSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Unveiling the Multifunctional Nature of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

This compound is a versatile heterobifunctional molecule meticulously designed for advanced applications in biological research and drug discovery.[1] This chemical entity integrates three key functional components: a Cy5 fluorophore, a biotin (B1667282) moiety, and two distinct polyethylene (B3416737) glycol (PEG) linkers. This strategic combination of components makes it a powerful tool for fluorescently labeling, detecting, and isolating biomolecules.[1]

At its core, this molecule serves two primary roles:

-

Fluorescent Labeling Agent: The Cy5 fluorophore allows for the sensitive detection and quantification of tagged molecules using fluorescence-based techniques such as fluorescence microscopy, flow cytometry, and in-gel Western blotting.[1]

-

PROTAC Linker: It is also utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2][3][4] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate specific target proteins.[2][3]

The individual components of this compound each contribute a specific functionality:

-

Cy5 (Cyanine5): A far-red fluorescent dye that provides bright and photostable emission, minimizing background autofluorescence from biological samples.[1]

-

Biotin: A vitamin that exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it ideal for capturing and immobilizing tagged molecules.[5]

-

PEG (Polyethylene Glycol) Linkers (PEG4 and PEG3): These flexible, hydrophilic spacers enhance the solubility of the molecule in aqueous buffers and reduce non-specific binding to surfaces and other proteins.[6][7] The distinct lengths of the PEG chains (4 and 3 ethylene (B1197577) glycol units) provide spatial separation between the functional moieties, which can be crucial for maintaining the biological activity of the labeled molecule and facilitating efficient binding.

Physicochemical and Fluorescent Properties

A comprehensive understanding of the physical and spectral characteristics of this compound is essential for its effective use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [3][6][8] |

| Molecular Weight | 982.71 g/mol | [3][8] |

| CAS Number | 2107273-68-5 | [3][8] |

| Appearance | Solid Powder | [3] |

| Solubility | Soluble in aqueous solutions, DMSO, and DMF. | [9] |

| Excitation Maximum (λex) | ~649 nm | [6][9] |

| Emission Maximum (λem) | ~667 nm | [6][9] |

| Quantum Yield (Φ) | ~0.28 (for a similar sulfo-Cyanine5-PEG3-biotin) | |

| Fluorescence Lifetime (τ) | ~1.0 ns (for Cy5 in PBS) | [10][11] |

| Storage Conditions | Store at -20°C, protected from light. | [3] |

Experimental Applications and Protocols

The unique properties of this compound make it suitable for a range of experimental applications. Below are detailed, representative protocols for two common uses: a fluorescent pull-down assay and fluorescence microscopy.

It is important to note that while this molecule is commercially available, specific research articles detailing its use in these exact protocols are not yet prevalent. Therefore, the following are generalized methods that should be optimized for your specific experimental system.

Fluorescent Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes a method to identify or confirm the interaction between a known "bait" protein and an unknown "prey" protein from a cell lysate. The bait protein is biotinylated, allowing it to be captured by streptavidin-coated beads. The presence of an interacting prey protein is then detected by fluorescence imaging of the Cy5 tag on the pull-down molecule.

Materials:

-

This compound

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Cell lysate containing the prey protein

-

Purified, biotinylated "bait" protein

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack (for magnetic beads) or microcentrifuge (for agarose resin)

-

In-gel fluorescence scanner or SDS-PAGE gel imager with appropriate filters for Cy5

Protocol:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.

-

Wash the beads three times with an excess of Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer.[12]

-

-

Immobilization of the Bait Protein:

-

Incubate the washed streptavidin beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation. This allows the biotinylated bait to bind to the streptavidin.

-

Pellet the beads using the magnetic rack and wash three times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Incubation with Prey Protein:

-

Add the cell lysate containing the potential prey protein to the beads now coated with the bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Addition of Fluorescent Probe:

-

After the bait-prey interaction, add this compound to the mixture. The biotin end of the probe will bind to any remaining open sites on the streptavidin beads, while the Cy5 will serve as the fluorescent reporter. The PEG linkers will help to minimize non-specific binding of the probe. Alternatively, the probe can be pre-incubated with the streptavidin beads before the addition of the bait protein.

-

-

Washing:

-

Pellet the beads and wash them three to five times with Binding/Wash Buffer to remove non-specifically bound proteins and excess fluorescent probe.

-

-

Elution and Detection:

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner with excitation and emission wavelengths appropriate for Cy5. The presence of a fluorescent band at the expected molecular weight of the prey protein (in addition to the bait) would indicate an interaction.

-

Fluorescence Microscopy for Cellular Imaging

This protocol outlines a general procedure for labeling and visualizing a target molecule within fixed cells using a biotinylated primary antibody and a streptavidin-Cy5 conjugate system, where this compound would be a component of the detection complex.

Materials:

-

Cells grown on coverslips

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Biotinylated primary antibody specific to the target protein

-

Streptavidin

-

This compound

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Fluorescence microscope with appropriate filters for DAPI and Cy5

Protocol:

-

Cell Preparation:

-

Fix the cells with fixation buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes to allow antibody entry.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding sites by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the biotinylated primary antibody in blocking buffer to its optimal concentration.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Fluorescent Detection Complex Formation:

-

Prepare the fluorescent detection complex by pre-incubating streptavidin with this compound in blocking buffer for 30 minutes at room temperature. A molar ratio of 1:2 (streptavidin:probe) is a good starting point, but this should be optimized. This allows the biotin on the probe to bind to the streptavidin.

-

Incubate the cells with the fluorescent streptavidin complex for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Seal the coverslips with nail polish.

-

Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cell nuclei and the Cy5 channel to visualize the localization of the target protein.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. 【this compound】this compound CAS号:2107273-68-5【结构式 性质 活性】-化源网 [chemsrc.com]

- 5. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]

- 8. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 9. Cy5 Biotin | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. neb.com [neb.com]

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the use of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This heterobifunctional molecule incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a Cy5 fluorophore for detection in the far-red spectral range, and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and reduce non-specific binding.

Core Structure and Functionality

This compound is a versatile tool in biological research and drug discovery. Its structure is meticulously designed for a range of applications, from fluorescent labeling of biomolecules to its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).

The biotin group allows for strong and specific interaction with streptavidin and its analogues, enabling applications such as affinity purification, immobilization of biomolecules, and signal amplification in various assay formats. The Cy5 dye is a bright and photostable fluorophore with excitation and emission maxima in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. The PEG linkers (PEG4 and PEG3) are hydrophilic chains that improve the aqueous solubility of the molecule and provide spatial separation between the biotin and Cy5 moieties, reducing steric hindrance and potential quenching effects.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Chemical Formula | C₅₂H₇₆ClN₅O₉S | [1] |

| Molecular Weight | 982.71 g/mol | [1] |

| CAS Number | 2107273-68-5 | [2] |

| Excitation Maximum (λex) | ~649 nm | [3] |

| Emission Maximum (λem) | ~667 nm | [4] |

| Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ (estimated) | [5] |

| Quantum Yield (Φ) | ~0.28 (estimated) | [5] |

| Solubility | Soluble in water, DMSO, and DMF | [3] |

| Storage | Store at -20°C, protected from light and moisture | [3] |

Applications in Research and Drug Development

The unique trifunctional nature of this compound lends itself to a variety of cutting-edge applications.

PROTAC Linker

This molecule is increasingly utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the ubiquitination and subsequent degradation of the target protein. The PEG linker in this compound offers the necessary flexibility and hydrophilicity to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The biotin and Cy5 moieties can be used for purification and visualization of the resulting PROTAC, respectively.

Fluorescent Labeling and Detection

The primary application of this molecule is as a fluorescent probe. It can be conjugated to various biomolecules, such as antibodies, proteins, or nucleic acids, that have a reactive group capable of forming a bond with the terminal functional group of the PEG chain (often an NHS ester or maleimide, which would be present on a modified version of this core structure). The biotin tag then allows for detection or purification using streptavidin-coated surfaces or beads, while the Cy5 provides a fluorescent readout.

Experimental Protocols

The following sections provide detailed methodologies for key experimental applications of this compound. These are generalized protocols and may require optimization for specific experimental systems.

Protocol 1: Streptavidin-Biotin Binding Assay

This protocol describes a method to quantify the binding of biotinylated molecules to streptavidin, which can be adapted to confirm the functionality of the biotin moiety on this compound.

Materials:

-

This compound

-

Streptavidin-coated microplate or magnetic beads

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA) for blocking

-

Microplate reader with fluorescence detection capabilities (Excitation: ~649 nm, Emission: ~667 nm) or a magnet for bead separation

-

Appropriate wash buffers (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Blocking: Block the streptavidin-coated wells or beads with a 1% BSA solution in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Washing: Wash the wells or beads three times with wash buffer.

-

Binding: Prepare serial dilutions of this compound in PBS. Add the dilutions to the streptavidin-coated surface and incubate for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the wells or beads five times with wash buffer to remove any unbound probe.

-

Detection:

-

For microplates, read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission filters for Cy5.

-

For magnetic beads, resuspend the beads in PBS and measure the fluorescence of the supernatant after magnetic separation to determine the amount of bound probe, or measure the fluorescence of the bead suspension directly if the instrument allows.

-

-

Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration to determine the binding affinity.

Protocol 2: Indirect Immunofluorescence Staining for Microscopy

This protocol outlines the use of a biotinylated primary antibody followed by detection with streptavidin conjugated to this compound (or the direct use of an antibody conjugated to this molecule).

Materials:

-

Cells or tissue sections fixed and permeabilized appropriately

-

Biotinylated primary antibody specific to the target antigen

-

Streptavidin conjugated to this compound (or a primary/secondary antibody directly conjugated to the molecule)

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)

-

Wash buffer (PBS)

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets for DAPI and Cy5

Procedure:

-

Blocking: Incubate the fixed and permeabilized sample with blocking buffer for 60 minutes at room temperature to block non-specific antibody binding sites.

-

Primary Antibody Incubation: Dilute the biotinylated primary antibody in blocking buffer to the recommended concentration. Incubate the sample with the primary antibody solution overnight at 4°C.

-

Washing: Wash the sample three times for 5 minutes each with PBS.

-

Secondary Detection: Dilute the streptavidin-Cy5 conjugate in blocking buffer. Incubate the sample with the streptavidin-Cy5 solution for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the sample three times for 5 minutes each with PBS, protected from light.

-

Counterstaining and Mounting: Mount the sample with a mounting medium containing DAPI.

-

Imaging: Acquire images using a fluorescence microscope. Use the DAPI channel to visualize nuclei and the Cy5 channel to visualize the target protein.

-

Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, colocalization, or other relevant parameters.[6]

Protocol 3: Cell Labeling for Flow Cytometry

This protocol describes the labeling of cell surface markers for analysis by flow cytometry.

Materials:

-

Single-cell suspension

-

Biotinylated primary antibody against the cell surface marker of interest

-

Streptavidin conjugated to this compound

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer equipped with a laser that can excite Cy5 (e.g., 633 nm or 640 nm laser) and appropriate detectors.[4]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.

-

Primary Antibody Staining: Resuspend the cells in the staining buffer containing the biotinylated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with cold staining buffer by centrifugation.

-

Secondary Staining: Resuspend the cells in the staining buffer containing the streptavidin-Cy5 conjugate. Incubate for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with cold staining buffer.

-

Acquisition: Resuspend the cells in staining buffer and acquire data on the flow cytometer.

-

Data Analysis: Analyze the acquired data using flow cytometry analysis software (e.g., FlowJo, FCS Express, CytExpert).[7][8] Gate on the cell population of interest and quantify the percentage of Cy5-positive cells and their mean fluorescence intensity.

Conclusion

This compound is a powerful and versatile chemical probe with significant applications in modern biological research and therapeutic development. Its well-defined structure, combining the specific binding of biotin, the bright fluorescence of Cy5, and the beneficial properties of PEG linkers, makes it an invaluable tool for researchers and scientists. The experimental protocols provided in this guide offer a starting point for the successful implementation of this molecule in a variety of experimental contexts. As with any reagent, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. This compound [myskinrecipes.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. Cy5 Biotin | BroadPharm [broadpharm.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]

- 6. academic.oup.com [academic.oup.com]

- 7. BD Biosciences Instrument Software | Flow Cytometry Software [bdbiosciences.com]

- 8. beckman.com [beckman.com]

An In-depth Technical Guide to the Biotin-PEG-Cy5 Conjugate: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Biotin-PEG-Cy5 conjugate, a versatile tool in molecular and cellular biology. We will delve into its core principle of action, present quantitative data, and provide detailed experimental protocols for its application in key research techniques.

Core Principle of Action

The Biotin-PEG-Cy5 conjugate is a trifunctional molecule designed for specific and highly sensitive detection of biological targets. Its principle of action is rooted in the synergistic functions of its three core components:

-

Biotin (B1667282): A small vitamin that exhibits an extraordinarily high-affinity, non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest known in nature, making it an ideal anchor for molecular probes.

-

Polyethylene Glycol (PEG) Linker: A flexible, hydrophilic spacer that connects the biotin and Cy5 moieties. The PEG linker serves several crucial functions: it reduces steric hindrance, enhancing the accessibility of biotin to streptavidin; it improves the solubility and stability of the conjugate in aqueous buffers; and it can minimize non-specific binding to surfaces and other proteins.

-

Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its excitation and emission maxima in the far-red spectrum are advantageous for biological imaging, as this region exhibits minimal autofluorescence from cells and tissues, leading to a high signal-to-noise ratio.[1] Cy5 is known for its high fluorescence quantum yield and photostability, making it suitable for a range of fluorescence-based applications.[2]

The conjugate is typically used in a two-step detection method. First, a biotinylated primary molecule (e.g., an antibody, ligand, or nucleic acid probe) is used to bind to the target of interest. Subsequently, the Biotin-PEG-Cy5 conjugate is introduced, which binds to the biotinylated primary molecule via the strong biotin-streptavidin (or avidin) interaction, effectively labeling the target with the highly fluorescent Cy5 dye.

Data Presentation

The following tables summarize key quantitative data related to the performance of the Biotin-PEG-Cy5 conjugate and its components.

| Parameter | Value | Reference |

| Biotin-Streptavidin Interaction | ||

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | |

| Association Rate Constant (kon) | 10⁵ - 10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (koff) | 10⁻⁴ - 10⁻⁶ s⁻¹ | |

| Cy5 Fluorophore Properties | ||

| Excitation Maximum | ~649 nm | [2] |

| Emission Maximum | ~670 nm | [2] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield | ~0.2-0.3 | |

| Imaging Performance | ||

| Signal-to-Noise Ratio (Single Molecule Imaging) | Can be significantly high due to low autofluorescence in the far-red spectrum.[3][4] | |

| Localization Precision (Single Molecule Imaging) | ~18-24 nm (sCMOS and EMCCD cameras)[5] |

| Application | Key Quantitative Metric | Typical Values | Reference |

| Flow Cytometry | Mean Fluorescence Intensity (MFI) | Varies with target expression; can achieve high separation between positive and negative populations. | [6][7] |

| Percentage of Labeled Cells | Dependent on experimental conditions and cell population. | ||

| Immunofluorescence Microscopy | Signal-to-Background Ratio | Enhanced by the use of far-red dyes like Cy5, minimizing cellular autofluorescence. | [1] |

| ELISA | Optical Density (OD) | Dependent on antigen concentration and antibody affinity. | |

| Single-Molecule Tracking | Diffusion Coefficient | Can be precisely measured due to the high photostability and brightness of Cy5. | [8] |

Experimental Protocols

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a biotinylated primary antibody followed by detection with a streptavidin-Cy5 conjugate.

Materials:

-

Cells cultured on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% normal goat serum (or BSA) in PBS

-

Biotinylated primary antibody (diluted in Blocking Buffer)

-

Streptavidin-Cy5 conjugate (e.g., 1-5 µg/mL in Blocking Buffer)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

-

Cell Preparation: Rinse cells grown on coverslips twice with PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the cells with the biotinylated primary antibody at its optimal dilution in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Detection: Incubate the cells with the Streptavidin-Cy5 conjugate, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[10]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing an anti-fade reagent.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Flow Cytometry Analysis

This protocol details the detection of a cell surface antigen using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.

Materials:

-

Cell suspension (e.g., 1 x 10⁶ cells per sample)

-

FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide

-

Fc Block reagent (optional, to reduce non-specific binding to Fc receptors)

-

Biotinylated primary antibody

-

Streptavidin-Cy5 conjugate

-

Propidium Iodide or other viability dye (optional)

Procedure:

-

Cell Preparation: Harvest cells and wash them once with cold FACS Buffer. Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10⁷ cells/mL.

-

Fc Receptor Blocking (Optional): Add Fc Block to the cell suspension and incubate for 10 minutes on ice.

-

Primary Antibody Incubation: Add the biotinylated primary antibody at its predetermined optimal concentration. Incubate for 30 minutes on ice, protected from light.[11]

-

Washing: Wash the cells twice with 1-2 mL of cold FACS Buffer, pelleting the cells by centrifugation between washes.

-

Secondary Detection: Resuspend the cell pellet in FACS Buffer containing the Streptavidin-Cy5 conjugate at its optimal concentration. Incubate for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with 1-2 mL of cold FACS Buffer.

-

Final Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS Buffer for analysis (e.g., 300-500 µL).

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.

Signaling Pathway Visualization: EGFR Signaling

Biotinylated ligands, such as Epidermal Growth Factor (EGF), can be used to study receptor-mediated signaling pathways. Upon binding of biotinylated EGF to the Epidermal Growth Factor Receptor (EGFR), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two major pathways activated are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival and growth.[12][13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Optica Publishing Group [opg.optica.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Immunofluorescence with biotinylated antibodies (Stukenberg lab) - XenWiki [wiki.xenbase.org]

- 10. wang.ucsd.edu [wang.ucsd.edu]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. ClinPGx [clinpgx.org]

An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional molecule N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and its application in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a sophisticated chemical tool, integrating a flexible linker system with dual functionalities for tracking and affinity purification, thereby streamlining the PROTAC design and evaluation process.

Core Concepts: The Architecture of a Multifunctional PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The molecule this compound is not a complete PROTAC itself, but rather a versatile linker designed to be conjugated to both a POI ligand and an E3 ligase ligand during PROTAC synthesis.

The key components of this linker and their functions are:

-

m-PEG4 and PEG3 Linkers : The polyethylene (B3416737) glycol (PEG) chains (m-PEG4 and PEG3) form the backbone of the linker. PEG linkers are widely used in PROTAC design to enhance solubility and cell permeability.[1][2] The flexibility of the PEG chains is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] The length of the PEG linker can be critical in defining the selectivity of the PROTAC for its target.[2]

-

Biotin (B1667282) : The biotin moiety serves as a high-affinity tag for purification and detection. Its strong and specific interaction with streptavidin (Kd ~ 10⁻¹⁵ M) can be exploited in various assays, such as streptavidin pull-down assays to enrich for the PROTAC and its binding partners.[3] This is particularly useful for identifying the components of the ternary complex and for assessing off-target interactions.

-

Cy5 (Cyanine 5) : Cy5 is a fluorescent dye that allows for the direct visualization and quantification of the PROTAC in various experimental settings.[4] This "theranostic" approach, combining therapeutic action with diagnostics, enables real-time monitoring of the PROTAC's cellular uptake, distribution, and engagement with its target.[5] The fluorescence properties of Cy5 are well-suited for live-cell imaging and flow cytometry.

Data Presentation: Representative Quantitative Data for Fluorescent PROTACs

While specific quantitative data for a PROTAC utilizing the exact this compound linker is not publicly available, the following table presents representative data from studies on other fluorescent PROTACs to illustrate the types of quantitative measurements that are critical for PROTAC characterization.

| Parameter | Representative Value | Assay | Significance |

| Degradation Potency (DC50) | 0.12 µM | Western Blot / In-Cell ELISA | Concentration of PROTAC required to degrade 50% of the target protein.[5] |

| Anti-proliferative Activity (IC50) | 0.051 µM | Cell Viability Assay (e.g., MTT) | Concentration of PROTAC required to inhibit 50% of cell growth.[5] |

| Degradation Time 50 (DT50) | Variable (hours) | Live-Cell Imaging with Fluorescent PROTAC | Time required to degrade 50% of the target protein.[6] |

| Binary Binding Affinity (Kd) to POI | Nanomolar (nM) range | Fluorescence Polarization / SPR | Measures the binding strength of the PROTAC to the target protein alone. |

| Binary Binding Affinity (Kd) to E3 Ligase | Nanomolar (nM) to low Micromolar (µM) range | Fluorescence Polarization / SPR | Measures the binding strength of the PROTAC to the E3 ligase alone. |

| Ternary Complex Formation Cooperativity (α) | >1 (positive cooperativity) | Isothermal Titration Calorimetry (ITC) / SPR | Indicates if the binding of one protein partner enhances the binding of the other. |

Experimental Protocols

Detailed methodologies for key experiments in PROTAC development using a fluorescent and biotinylated linker are provided below.

PROTAC Synthesis with this compound

The synthesis of a PROTAC using this linker would typically involve standard bioconjugation techniques, such as amide bond formation or "click chemistry". A general protocol for amide bond formation is as follows:

Materials:

-

This compound with a reactive group (e.g., amine or carboxylic acid)

-

POI ligand with a complementary reactive group

-

E3 ligase ligand with a complementary reactive group

-

Coupling reagents (e.g., HATU, DIPEA for carboxylic acid to amine coupling)

-

Anhydrous DMF as a solvent

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Dissolve the component with a carboxylic acid group (e.g., POI ligand-COOH) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized linker (or vice versa) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC.

-

The resulting conjugate is then subjected to a second coupling reaction with the third component (E3 ligase ligand) following a similar procedure.

Quantification of Protein Degradation by Western Blot

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the proteins by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Live-Cell Imaging for Degradation Kinetics

Materials:

-

Cells expressing a fluorescently tagged target protein (e.g., GFP-POI) or use of the Cy5-labeled PROTAC with immunofluorescence for the target.

-

High-content imaging system with environmental control (37°C, 5% CO₂).

-

Image analysis software.

Procedure:

-

Seed the cells in imaging-compatible plates (e.g., glass-bottom plates).

-

Treat the cells with the Cy5-labeled PROTAC.

-

Acquire images at multiple time points using the appropriate filter sets for the target protein's fluorescent tag and for Cy5.

-

Analyze the images to quantify the fluorescence intensity of the target protein and the Cy5-PROTAC over time.

-

Plot the normalized target protein fluorescence intensity against time to determine the degradation kinetics and calculate the DT₅₀.[6]

Ternary Complex Formation Analysis by Pull-down Assay

Materials:

-

Cell lysate containing the target protein and E3 ligase.

-

Biotinylated Cy5-PROTAC.

-

Streptavidin-coated magnetic beads.

-

Wash buffer and elution buffer.

-

Western blot reagents.

Procedure:

-

Incubate the cell lysate with the biotinylated Cy5-PROTAC to allow for ternary complex formation.

-

Add streptavidin-coated magnetic beads to the lysate and incubate to capture the PROTAC and any bound proteins.

-

Wash the beads several times to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blot using antibodies against the target protein and the E3 ligase to confirm the formation of the ternary complex.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Development Experimental Workflow.

Caption: Functional Components of the Linker.

References

- 1. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of PEG Linkers in Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of PEG Linkers in Fluorescent Probe Technology

Fluorescent probes are indispensable tools in molecular biology, diagnostics, and drug development, enabling the visualization and tracking of specific biomolecules with high sensitivity.[1] However, the performance of these probes can be hindered by issues such as poor water solubility, non-specific binding, and in vivo instability.[1] The incorporation of Polyethylene Glycol (PEG) linkers into fluorescent probe design has emerged as a critical strategy to overcome these limitations.[1]

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer, making it highly biocompatible.[2][3] When used as a linker, a PEG chain connects a fluorophore to a target-binding moiety, conferring a multitude of advantages that enhance the probe's overall performance.[1][2] These benefits include improved solubility, reduced non-specific interactions, enhanced stability, and favorable pharmacokinetic profiles for in vivo applications.[1][4] This guide provides a comprehensive technical overview of the role of PEG linkers in fluorescent probes, covering their impact on probe properties, design considerations, and applications, supplemented with experimental protocols and quantitative data.

Core Functions and Advantages of PEG Linkers

The integration of PEG linkers into fluorescent probes addresses several key challenges in bio-imaging and sensing. The primary advantages stem from the unique physicochemical properties of PEG.[1]

-

Enhanced Solubility and Reduced Aggregation: Many organic fluorophores, particularly near-infrared (NIR) dyes, are hydrophobic and prone to aggregation in aqueous biological environments. This aggregation can lead to self-quenching and reduced fluorescence quantum yield.[5] PEGylation significantly increases the hydrophilicity of the probe, improving its solubility in aqueous solutions and preventing aggregation-caused quenching.[1][6][7]

-

Improved Biocompatibility and Reduced Immunogenicity: PEG is well-known for its "stealth" properties, reducing recognition by the immune system.[2][] This is crucial for in vivo applications, as it helps to prevent an immune response and prolongs the circulation time of the probe.[2][4]

-

Minimized Non-Specific Binding: The hydrophilic and neutral nature of PEG creates a hydration shell around the probe.[1] This hydration layer acts as a physical barrier, masking the often-hydrophobic fluorophore and reducing non-specific interactions with proteins, cell membranes, and other biological components.[1][9] This leads to a higher signal-to-noise ratio in imaging experiments.[10]

-

Favorable Pharmacokinetics: For in vivo imaging, PEGylation increases the hydrodynamic volume of the probe, which reduces renal clearance and extends its circulation half-life.[2][11] This prolonged presence in the bloodstream allows for more effective accumulation at the target site, for example, through the enhanced permeability and retention (EPR) effect in tumors.[10][12]

-

Steric Shielding and Enhanced Quantum Yield: In a concept termed "PEG-fluorochrome shielding," the flexible PEG chain can form a protective cloud around the fluorophore.[5][9] This steric hindrance prevents quenching interactions between the fluorophore and other molecules or even other fluorophores on densely labeled targets, which can lead to a significant increase in the fluorescence quantum yield.[5][9]

-

Flexible Spacing: The PEG chain acts as a flexible spacer, providing physical distance between the fluorophore and the targeting ligand.[1][6] This separation can be crucial to ensure that the fluorophore does not interfere with the binding of the ligand to its biological target.[1]

Quantitative Impact of PEGylation on Probe Performance

The length and structure of the PEG linker can be tailored to optimize the properties of a fluorescent probe for a specific application. Several studies have quantitatively assessed the impact of PEGylation on key performance metrics.

A study on integrin-targeted probes demonstrated that the addition of a 5 kDa PEG chain significantly improved the quantum yield of the fluorescent conjugates. For a peptide labeled with the NIR fluorochrome IR-783, PEGylation increased the quantum yield threefold, from 0.053 to 0.16.[5] For a fluorescein-labeled peptide, the quantum yield increased more modestly but still significantly, from 0.50 to 0.59.[5]

The effect of PEG linker length on the surface charge and biodistribution of nanoparticles has also been systematically studied. As the length of the PEG chain increases, the zeta potential of the nanoparticles tends to decrease, indicating a more effective shielding of the surface charge.[13] This charge masking is critical for reducing non-specific uptake by the reticuloendothelial system (RES), such as the liver and spleen, thereby prolonging circulation time.[13] For instance, increasing PEG length from 10 kDa to 30 kDa on polyplexes decreased liver capture from over 30% to just 13% of the injected dose.[13]

| Parameter | Non-PEGylated Probe | PEGylated Probe | Fold Change/Improvement | Reference |

| Quantum Yield (IR-783) | 0.053 | 0.16 (with 5 kDa PEG) | 3.0x Increase | [5] |

| Quantum Yield (Fluorescein) | 0.50 | 0.59 (with 5 kDa PEG) | 1.18x Increase | [5] |

| Zeta Potential (Polyplex) | +28-30 mV (2 kDa PEG) | +5 mV (20 kDa PEG) | Significant Reduction | [13] |

| Zeta Potential (Polyplex) | +28-30 mV (2 kDa PEG) | 0 mV (30 kDa PEG) | Complete Masking | [13] |

| Liver Uptake (Polyplex) | ~35% of dose (10 kDa PEG) | 13% of dose (30 kDa PEG) | 2.7x Decrease | [13] |

| In Vitro Cytotoxicity (Affibody-Drug Conjugate) | IC50: X | IC50: 22.5X (with 10 kDa PEG) | 22.5x Decrease | [11] |

| In Vivo Half-Life (Affibody-Drug Conjugate) | T½: Y | T½: 11.2Y (with 10 kDa PEG) | 11.2x Increase | [11] |

Note: "X" and "Y" represent the baseline values for the non-PEGylated or shorter-chain PEGylated conjugates in the cited study.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and application of PEGylated fluorescent probes. Below are representative protocols for probe synthesis via "click chemistry" and for evaluating probe performance in a cellular context.

Protocol for Synthesis of a PEGylated Fluorescent Probe via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction for conjugating a PEG linker to a fluorophore and a targeting ligand.[14][15]

Materials:

-

Alkyne-functionalized fluorophore

-

Azide-functionalized PEG linker (e.g., Azide-PEG-NHS ester)[16]

-

Amine-containing targeting ligand (e.g., a peptide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Conjugation of PEG to Targeting Ligand: a. Dissolve the amine-containing targeting ligand and a 1.2-fold molar excess of Azide-PEG-NHS ester in anhydrous DMF. b. Add N,N-Diisopropylethylamine (DIPEA) to catalyze the reaction and stir at room temperature for 4 hours. c. Monitor the reaction by HPLC or LC-MS. d. Purify the Azide-PEG-Ligand conjugate by preparative HPLC.

-

Click Reaction: a. Dissolve the Azide-PEG-Ligand conjugate and a 1.5-fold molar excess of the alkyne-fluorophore in a 1:1 mixture of DMF and PBS. b. Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water. c. Add the copper/THPTA solution to the reaction mixture to a final copper concentration of 1 mM. d. Add a 10-fold molar excess of sodium ascorbate (relative to copper) to the reaction mixture to reduce Cu(II) to the active Cu(I) state. e. Allow the reaction to proceed at room temperature for 12-24 hours, protected from light.

-

Purification: a. Quench the reaction by adding a small amount of EDTA to chelate the copper catalyst. b. Purify the final PEGylated fluorescent probe using a size-exclusion chromatography column to remove unreacted components and the catalyst. c. Lyophilize the collected fractions containing the purified probe.

-

Characterization: a. Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy. b. Determine the concentration and labeling efficiency using UV-Vis spectrophotometry.

Protocol for In Vitro Evaluation of Non-Specific Binding

This protocol uses flow cytometry to compare the non-specific binding of a PEGylated fluorescent probe to that of its non-PEGylated counterpart.[9]

Materials:

-

PEGylated fluorescent probe

-

Non-PEGylated fluorescent probe (control)

-

Target-positive cell line (expressing the receptor for the probe's ligand)

-

Target-negative cell line (control)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: a. Culture both target-positive and target-negative cells to ~80% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution and wash them with cold PBS. c. Resuspend the cells in flow cytometry buffer at a concentration of 1 x 10⁶ cells/mL.

-

Probe Incubation: a. Aliquot 100 µL of the cell suspension into flow cytometry tubes. b. Add the PEGylated or non-PEGylated probe to the respective tubes at a final concentration of 100 nM. c. For a competition control, add a 100-fold excess of the unlabeled targeting ligand to a separate set of tubes before adding the fluorescent probe. d. Incubate the cells with the probes for 1 hour at 4°C on a rocker, protected from light.

-

Washing and Analysis: a. Wash the cells three times with 1 mL of cold flow cytometry buffer to remove unbound probe. b. Resuspend the final cell pellet in 500 µL of flow cytometry buffer. c. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Data Interpretation: a. Compare the mean fluorescence intensity (MFI) of the target-negative cells incubated with the PEGylated probe versus the non-PEGylated probe. A lower MFI for the PEGylated probe indicates reduced non-specific binding. b. Confirm specific binding on target-positive cells by showing a significant reduction in MFI in the competition control group.

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating the complex relationships and processes involved in the use of PEGylated fluorescent probes.

Caption: Logical relationship of PEGylated fluorescent probe components and resulting properties.

Caption: A typical experimental workflow for developing and testing a PEGylated fluorescent probe.

Caption: Signaling pathway for an enzyme-activatable fluorescent probe with a cleavable linker.[17]

Conclusion

PEG linkers are a versatile and powerful tool in the design of advanced fluorescent probes.[4] By rationally selecting the PEG linker's length and architecture, researchers can significantly enhance a probe's aqueous solubility, biocompatibility, and in vivo pharmacokinetics, while minimizing non-specific binding and improving fluorescence output.[5][18] The ability to tune these properties has been instrumental in the development of next-generation probes for high-contrast in vivo imaging, sensitive diagnostic assays, and targeted drug delivery systems.[12][19] As research continues, the strategic use of PEG linkers will undoubtedly play a pivotal role in translating novel fluorescent probes from the laboratory to clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 3. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescent dye with PEG linker [schem.jp]

- 7. mdpi.com [mdpi.com]

- 9. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 16. 1clickchemistry.com [1clickchemistry.com]

- 17. Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescent PEG | AxisPharm [axispharm.com]

The Unrivaled Bond: A Technical Guide to Biotin-Streptavidin Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin is the cornerstone of numerous biotechnological applications, from immunoassays and affinity chromatography to targeted drug delivery and advanced biosensors. This guide provides an in-depth exploration of the core principles governing this remarkably strong non-covalent bond, focusing on its binding affinity and kinetics. We present a consolidation of quantitative data, detailed experimental protocols for its characterization, and visual representations of key processes to empower researchers in harnessing the full potential of this powerful molecular partnership.

Quantitative Analysis of Binding Affinity and Kinetics

The biotin-streptavidin interaction is renowned for its extraordinary affinity, characterized by an extremely low dissociation constant (Kd), which is in the femtomolar (fM) range. This tight binding is a result of a rapid association rate (k_on) and an exceptionally slow dissociation rate (k_off). For a comprehensive understanding, it is valuable to compare these parameters with those of avidin (B1170675), a functionally similar protein from egg white, and NeutrAvidin, a deglycosylated form of avidin with reduced non-specific binding.

| Protein | Dissociation Constant (Kd) [M] | Association Rate (k_on) [M⁻¹s⁻¹] | Dissociation Rate (k_off) [s⁻¹] | Key Characteristics |

| Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵[1][2] | ~1 x 10⁷ - 2 x 10⁷[3][4] | ~10⁻⁶ - 10⁻⁵[2][5] | Non-glycosylated, near-neutral pI, low non-specific binding.[6] |

| Avidin | ~10⁻¹⁵[6] | Slower than streptavidin[7] | Slower than streptavidin[3] | Glycosylated, high pI (~10.5), can exhibit non-specific binding.[6] |

| NeutrAvidin | ~10⁻¹⁵[6] | Similar to streptavidin | Similar to streptavidin | Deglycosylated avidin, near-neutral pI, reduced non-specific binding.[6] |

Note: The exact kinetic values can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition) and the specific measurement technique employed.

The Energetics of Interaction: A Logical Relationship

The binding affinity, represented by the dissociation constant (Kd), is intrinsically linked to the rates of association and dissociation. This relationship is fundamental to understanding the stability of the biotin-streptavidin complex.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. gatorbio.com [gatorbio.com]

- 3. howarthgroup.org [howarthgroup.org]

- 4. researchgate.net [researchgate.net]

- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Weight of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a complex molecule widely utilized by researchers, scientists, and drug development professionals. This document outlines the molecular weights of its constituent parts, the likely synthetic route, and provides illustrative diagrams and experimental contexts for its application.

Executive Summary

This compound is a versatile chemical probe that incorporates a biotin (B1667282) moiety for affinity-based applications, a Cy5 fluorophore for detection, and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and provide spatial separation between the functional groups. The precise molecular weight is a critical parameter for a range of experimental applications, from biochemical assays to advanced cellular imaging.

Molecular Weight Deconstruction

The final molecular weight of this compound is a summation of its three primary components, adjusted for any atoms lost during the chemical synthesis process. The nominal molecular weight for this compound is approximately 982.7 g/mol .

Component Molecular Weights

The table below summarizes the molecular weights of the individual building blocks that constitute this compound. It is important to note that the exact molecular weight can vary slightly depending on the specific reactive groups used for conjugation.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| m-PEG4-acid | C10H20O6 | ~236.26 |

| Biotin-PEG3-amine | C18H34N4O5S | ~434.55 |

| Cy5 NHS Ester | C33H37N3O10S2 | ~715.79 |

| This compound | C52H76ClN5O9S | ~982.7 [1][2][3][4][5] |

Note: The molecular weights of the precursor molecules can vary based on their activated forms (e.g., acid, NHS ester, amine, azide). The values presented here are for representative precursor molecules.

Synthetic Pathway and Molecular Weight Calculation

The synthesis of this compound most likely involves the formation of stable amide bonds. A common strategy is the reaction of an N-hydroxysuccinimide (NHS) ester-activated molecule with a primary amine. In this case, a plausible synthetic route involves the reaction of a Cy5 NHS ester with an amine-terminated biotin-PEG3, followed by conjugation to an m-PEG4 moiety.

During the formation of an amide bond from an NHS ester and a primary amine, the N-hydroxysuccinimide group (molecular weight ~115.09 g/mol ) is released as a leaving group, and a molecule of water (molecular weight ~18.02 g/mol ) is effectively lost from the reactants to form the amide linkage. A precise calculation of the final molecular weight must account for these changes.

Structural Representation

The structure of this compound is characterized by its distinct functional domains connected by flexible PEG linkers.

Experimental Protocols and Applications

This compound is a powerful tool in various life science research applications. The biotin component allows for high-affinity binding to streptavidin or avidin, which can be conjugated to solid supports, enzymes, or other signaling molecules. The Cy5 fluorophore enables sensitive detection through fluorescence-based techniques.

Common Applications:

-

Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for signal amplification and detection.

-

Flow Cytometry: For the detection and sorting of cells labeled with biotinylated antibodies.

-

Fluorescence Microscopy: To visualize the localization of specific proteins or cellular structures.

-

PROTAC Development: As a linker in Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ubiquitin ligase into proximity.[6]

General Experimental Workflow for a Fluorescence Immunoassay:

Below is a generalized workflow for using a biotinylated and fluorescently labeled probe in an immunoassay.

Protocol Steps:

-

Immobilization: A capture antibody specific to the target analyte is immobilized on a solid support (e.g., a microplate well).

-

Blocking: Non-specific binding sites on the support are blocked using a blocking agent like bovine serum albumin (BSA).

-

Analyte Incubation: The sample containing the analyte of interest is added and incubated to allow binding to the capture antibody.

-

Probe Incubation: A solution containing the this compound labeled detection antibody is added. The biotinylated antibody binds to the captured analyte.

-

Washing: Unbound probe is removed by washing the support.

-

Detection: The fluorescence of the Cy5 dye is measured using a suitable fluorescence plate reader or microscope, providing a quantitative measure of the analyte.

Conclusion

The molecular weight of this compound is a fundamental property that underpins its use in a multitude of scientific applications. A thorough understanding of its composition and the chemistry of its synthesis is essential for accurate experimental design and data interpretation. This guide provides the necessary quantitative data and conceptual frameworks to support researchers in their use of this versatile molecular probe.

References

- 1. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]

- 2. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 生物素-PEG4-炔 for copper catalyzed click labeling | Sigma-Aldrich [sigmaaldrich.com]

- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 5. This compound|COA [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide to Water-Soluble Cy5-Biotin Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Water-soluble Cy5-biotin conjugates are powerful tools in biological research and drug development, combining the highly specific and strong interaction of biotin (B1667282) and avidin (B1170675) (or streptavidin) with the sensitive and robust fluorescence of the Cyanine5 (Cy5) dye. The incorporation of hydrophilic linkers, most commonly polyethylene (B3416737) glycol (PEG), overcomes the poor aqueous solubility of traditional cyanine (B1664457) dyes, making these conjugates ideal for a wide range of applications in aqueous environments, such as immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.

This technical guide provides an in-depth overview of the core characteristics, synthesis, and applications of water-soluble Cy5-biotin conjugates, offering detailed experimental protocols and quantitative data to facilitate their effective use in the laboratory.

Core Concepts and Properties

Water-soluble Cy5-biotin conjugates consist of three key components:

-

Cyanine5 (Cy5) Fluorophore: A far-red fluorescent dye with high extinction coefficients and good quantum yields. Its emission in the far-red spectrum minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1]

-

Biotin: A small vitamin that exhibits an exceptionally high affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, providing a highly specific and stable labeling system.[1]

-

Water-Soluble Linker (e.g., PEG): A flexible polyethylene glycol spacer is incorporated between the Cy5 and biotin moieties. This linker serves two primary purposes: it significantly enhances the water solubility of the conjugate and minimizes steric hindrance, ensuring that both the Cy5 dye and the biotin can interact freely with their respective partners.[1][2][3]

The key advantages of using water-soluble Cy5-biotin conjugates include:

-

Excellent Water Solubility: Enables direct use in aqueous buffers without the need for organic co-solvents that can be detrimental to biological samples.[2][3]

-

pH-Independent Fluorescence: The fluorescence of Cy5 is stable over a broad pH range (typically pH 4 to 10), ensuring reliable performance in various biological buffers and cellular environments.[1][2][3]

-

High Signal-to-Noise Ratio: The far-red emission of Cy5 minimizes background fluorescence from cells and tissues.[1]

-

High Specificity and Affinity: The biotin-streptavidin interaction provides a highly specific and robust labeling method.

Data Presentation: Properties of Water-Soluble Cy5-Biotin Conjugates

The following table summarizes the key quantitative data for commercially available water-soluble Cy5-biotin conjugates, allowing for easy comparison.

| Property | Cy5-PEG3-Biotin | Sulfo-Cy5-PEG3-Biotin |

| Excitation Maximum (nm) | 649 | 646 |

| Emission Maximum (nm) | 671 | 662 |

| Extinction Coefficient (M⁻¹cm⁻¹) | 250,000 | 271,000 |

| Quantum Yield | Not specified | 0.28 |

| Molecular Weight ( g/mol ) | 1136.39 | 998.3 |

| Solubility | Water, DMSO, DMF, MeOH | Water, DMF, DMSO |

| Storage Conditions | -20°C, Desiccate | -20°C, in the dark |

Synthesis of Water-Soluble Cy5-Biotin Conjugates

The synthesis of a water-soluble Cy5-biotin conjugate typically involves a two-step process: the activation of a water-soluble Cy5 derivative and its subsequent reaction with an amine-functionalized biotin-PEG linker. The following is a generalized protocol for the synthesis of Sulfo-Cy5-PEG-Biotin.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of Sulfo-Cy5-PEG-Biotin.

Experimental Protocol: Synthesis of Sulfo-Cy5-PEG-Biotin

Materials:

-

Sulfo-Cyanine5 NHS ester (Sulfo-Cy5-NHS)

-

Biotin-PEG-Amine (e.g., Biotin-PEG3-Amine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.5

-

Reversed-phase High-Performance Liquid Chromatography (HPLC) system

-

Acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic acid (TFA)

-

Water with 0.1% Trifluoroacetic acid (TFA)

Procedure:

-

Preparation of Reagents:

-

Dissolve Sulfo-Cy5-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Dissolve Biotin-PEG-Amine in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 1.2-fold molar excess of the dissolved Sulfo-Cy5-NHS ester to the Biotin-PEG-Amine solution.

-

Mix the reaction vial and incubate at room temperature for 2 hours in the dark with gentle stirring.

-

-

Purification:

-

Purify the reaction mixture by reversed-phase HPLC.

-

Use a C18 column and a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

-

A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at the absorbance maximum of Cy5 (around 646 nm).

-

Collect the fractions corresponding to the main peak of the product.

-

-

Characterization and Storage:

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Lyophilize the purified product.

-

Store the lyophilized powder at -20°C, protected from light and moisture.

-

Experimental Protocols for Key Applications

A. Immunofluorescence Staining of Adherent Cells

This protocol describes the use of a biotinylated primary antibody followed by a Cy5-conjugated streptavidin for the detection of a target antigen in fixed and permeabilized cells.

Caption: Workflow for immunofluorescence staining using a biotin-streptavidin system.

-

Cell Preparation: Grow adherent cells on sterile glass coverslips in a petri dish.

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the biotinylated primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Detection:

-

Dilute the Cy5-conjugated streptavidin in the blocking buffer (typically 1-5 µg/mL).

-

Incubate the cells with the Cy5-streptavidin solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Seal the coverslips with nail polish.

-

Image the slides using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.

-

B. Flow Cytometry Analysis of Cell Surface Antigens

This protocol outlines the staining of cell surface antigens on a single-cell suspension using a biotinylated primary antibody and Cy5-streptavidin.

Caption: Workflow for cell surface staining for flow cytometry.

-

Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, blood) and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Cell Count and Aliquoting: Count the cells and aliquot approximately 1 x 10^6 cells per tube.

-

Blocking (Optional): To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block reagent for 10 minutes on ice.

-

Primary Antibody Staining:

-

Add the biotinylated primary antibody at its predetermined optimal concentration.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.

-

-

Secondary Staining:

-

Resuspend the cell pellet in the residual buffer.

-

Add Cy5-conjugated streptavidin at its optimal concentration.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells as described in step 4.

-

-

Analysis:

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer equipped with a laser and detector suitable for Cy5 excitation and emission.

-

C. Western Blotting Detection

This protocol describes the use of a biotinylated secondary antibody and Cy5-streptavidin for the detection of a target protein on a Western blot membrane.

Caption: Workflow for fluorescent Western blotting using a biotin-streptavidin system.

-

SDS-PAGE and Protein Transfer: Separate your protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking:

-

Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a biotinylated secondary antibody (that recognizes the primary antibody) diluted in the blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Cy5-Streptavidin Incubation:

-

Incubate the membrane with Cy5-conjugated streptavidin diluted in the blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the membrane three times for 10 minutes each with TBST, protected from light.

-

-

Imaging:

-

Image the membrane using a fluorescence imaging system with the appropriate laser and emission filter for Cy5.

-

Conclusion

Water-soluble Cy5-biotin conjugates are versatile and highly sensitive reagents that have become indispensable in modern biological research. Their excellent water solubility, pH-independent fluorescence, and the robust specificity of the biotin-streptavidin interaction make them suitable for a wide array of applications. By understanding their core properties and following optimized protocols, researchers can effectively leverage these powerful tools for the precise detection and quantification of biomolecules in complex biological systems.

References

An In-Depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

CAS Number: 2107273-68-5

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile fluorescent probe for researchers, scientists, and drug development professionals. This molecule incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a Cy5 fluorophore for detection in the far-red spectrum, and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and minimize non-specific interactions.

Core Properties and Applications

This compound is a powerful tool for a variety of biological assays. The biotin group allows for the specific targeting and immobilization of labeled molecules, while the Cy5 dye provides a strong fluorescent signal with excitation and emission maxima around 650 nm and 670 nm, respectively. This spectral profile is advantageous due to reduced autofluorescence from biological samples in the far-red region, leading to a higher signal-to-noise ratio. The PEG linkers (PEG4 and PEG3) increase the hydrophilicity of the molecule, improving its solubility in aqueous buffers and reducing steric hindrance.[1]

Primary applications for this reagent include:

-

Fluorescent Labeling: Covalent attachment to proteins, antibodies, and other biomolecules for visualization and tracking.

-

Immunoassays: Use in techniques such as ELISA, flow cytometry, and immunofluorescence for the detection of specific targets.[2][3][4]

-

PROTAC Development: Employed as a fluorescently tagged linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7][8]

-

Receptor Trafficking Studies: Enables the investigation of receptor internalization, recycling, and degradation.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| CAS Number | 2107273-68-5 | [6][9][10][11] |

| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [6][10] |

| Molecular Weight | 982.71 g/mol | [6][10] |

| Excitation Maximum (λex) | ~650 nm | [12] |

| Emission Maximum (λem) | ~670 nm | [12] |

| Purity | ≥98% (typically) | [6][10] |

| Appearance | Solid | [6] |

| Storage Conditions | -20°C, protected from light | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound. These are general protocols and may require optimization for specific applications.

Labeling of Cell Surface Proteins

This protocol describes the biotinylation of cell surface proteins on live cells for subsequent analysis.

Materials:

-

This compound

-

Cells in suspension or adherent culture

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-